molecular formula C30H26BrN3O6 B2699871 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 393837-93-9

4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Número de catálogo: B2699871
Número CAS: 393837-93-9
Peso molecular: 604.457
Clave InChI: PSQYYAFIDSNKJX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a heterocyclic derivative featuring:

  • A 6-bromo-2-hydroxy-4-phenylquinoline core, which contributes to aromatic stacking and hydrogen-bonding capabilities.
  • A 4,5-dihydro-1H-pyrazole ring substituted with a 3,4-dimethoxyphenyl group, enhancing steric bulk and electronic effects.

This structure is designed for therapeutic applications, leveraging the pharmacophoric features of quinoline (antimicrobial, anticancer properties) and pyrazoline (anti-inflammatory, kinase inhibition) scaffolds .

Propiedades

IUPAC Name

4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26BrN3O6/c1-39-24-11-8-18(14-25(24)40-2)23-16-22(33-34(23)26(35)12-13-27(36)37)29-28(17-6-4-3-5-7-17)20-15-19(31)9-10-21(20)32-30(29)38/h3-11,14-15,23H,12-13,16H2,1-2H3,(H,32,38)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQYYAFIDSNKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound ID/Ref Quinoline Substituents Pyrazoline Substituents Molecular Weight (g/mol) Purity (%) Yield (%) Notable Properties
Target Compound 6-Br, 2-OH, 4-Ph 3,4-Dimethoxyphenyl ~600 (estimated) N/A N/A High steric bulk, electron-rich
Compound 22 4-(4-Br-Ph), 2-oxo 4-Chlorophenyl ~580 >94 Moderate Chloro enhances lipophilicity
Compound 23 4-(4-Br-Ph), 2-oxo 4-Fluorophenyl ~564 >94 Moderate Fluorine improves bioavailability
Compound 64 4-Ph, 2-oxo, 6-Br 4-Bromophenyl ~450 >95 91 High yield, bromo for stability
Compound 25 6-Cl, 2-oxo, 4-Ph 4-Fluorophenyl ~500 >95 22 Chloro alters electronic effects
N/A (Pyrazole core) 4-Br-Ph, 4-Me-Ph 415.28 N/A N/A Methyl enhances lipophilicity
Key Observations:
  • Halogen Effects : Bromine (target compound, 64) increases molecular weight and stability compared to chlorine (25) or fluorine (23). Fluorine in 23 improves metabolic stability .
  • Aryl Substituents: The 3,4-dimethoxyphenyl group in the target compound introduces greater steric hindrance and electron density compared to monohalogenated analogs (e.g., 22, 23) .
  • Synthetic Efficiency : Compound 64 achieves a 91% yield via microwave-assisted synthesis, suggesting optimized conditions for brominated derivatives .

Physicochemical and Pharmacokinetic Properties

  • Acid Dissociation (pKa): Analogs like ’s compound exhibit pKa ~4.84, suggesting the oxobutanoic acid moiety deprotonates at physiological pH, aiding ionic interactions in biological targets .
  • Purity and Characterization : All analogs report >94% purity via HPLC, with structural confirmation through NMR and HRMS .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.